molecular formula C12H18N2O B14588969 N-(3-Amino-4-butylphenyl)acetamide CAS No. 61644-34-6

N-(3-Amino-4-butylphenyl)acetamide

Cat. No.: B14588969
CAS No.: 61644-34-6
M. Wt: 206.28 g/mol
InChI Key: WBFQZQYXVXMGMX-UHFFFAOYSA-N
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Description

N-(3-Amino-4-butylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an amino group and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-butylphenyl)acetamide typically involves the acylation of 3-amino-4-butylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-Amino-4-butylaniline+Acetic anhydrideThis compound+Acetic acid\text{3-Amino-4-butylaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 3-Amino-4-butylaniline+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-butylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(3-Amino-4-butylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-butylphenyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminophenyl)acetamide: Similar structure but lacks the butyl chain.

    N-(3-Aminophenyl)acetamide: Similar structure but lacks the butyl chain and has the amino group in a different position.

    N-(4-Butoxyphenyl)acetamide: Similar structure but has a butoxy group instead of an amino group.

Uniqueness

N-(3-Amino-4-butylphenyl)acetamide is unique due to the presence of both an amino group and a butyl chain on the phenyl ring. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61644-34-6

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(3-amino-4-butylphenyl)acetamide

InChI

InChI=1S/C12H18N2O/c1-3-4-5-10-6-7-11(8-12(10)13)14-9(2)15/h6-8H,3-5,13H2,1-2H3,(H,14,15)

InChI Key

WBFQZQYXVXMGMX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(C=C1)NC(=O)C)N

Origin of Product

United States

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